molecular formula C16H14O3 B13987664 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- CAS No. 81428-86-6

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)-

Cat. No.: B13987664
CAS No.: 81428-86-6
M. Wt: 254.28 g/mol
InChI Key: LSDOXZVQSCOELV-UHFFFAOYSA-N
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Description

The compound 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- is a dihydroisochromenone derivative characterized by a benzopyranone core substituted with a 3-methoxyphenyl group at the 3-position. For instance, the propyl-substituted analog 1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- (C₁₂H₁₄O₂, molar mass 190.24 g/mol) shares the dihydroisochromenone backbone but differs in substituents, highlighting the role of the 3-methoxyphenyl moiety in modulating electronic and steric properties .

Properties

CAS No.

81428-86-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H14O3/c1-18-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16(17)19-15/h2-9,15H,10H2,1H3

InChI Key

LSDOXZVQSCOELV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Hydrogenation and Reduction of Precursors

One established approach for synthesizing dihydrobenzopyran derivatives involves the hydrogenation of 2H-1-benzopyran precursors followed by reduction steps to install hydroxymethyl or other substituents:

  • For example, ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate can be hydrogenated over 10% palladium on carbon under atmospheric pressure, followed by reduction with lithium aluminum hydride to yield hydroxy-substituted dihydrobenzopyrans.

  • This method typically involves hydrogenation in acetic acid at elevated temperatures (e.g., 70 °C for 4 hours), filtration of catalyst, concentration, and subsequent reduction with LiAlH4 in anhydrous ether at low temperatures (5–10 °C) for several hours.

  • The product is isolated by aqueous workup, extraction, and recrystallization to obtain pure dihydrobenzopyran derivatives.

Functionalization via Acylation and Esterification

  • Hydroxyalkyl-substituted dihydrobenzopyrans can be acylated using acyl chlorides (e.g., ethyl chloroformate or trichloroacetyl chloride) in tetrahydrofuran at low temperatures (0–5 °C) in the presence of triethylamine, followed by esterification with fuming nitric acid in acetic anhydride to yield nitrate derivatives.

  • These intermediates can be further transformed by glycidylation with epihalohydrin to form epoxides, which upon amination with appropriate amines yield functionalized dihydrobenzopyrans.

Epoxidation and Amination Routes

  • Epoxidation of 2-hydroxy-3-(2-propenyl)acetophenone derivatives leads to epoxides that can be aminated to form benzopyranylethanolamines, which are related structures in the dihydrobenzopyran family.

Industrial and Patent-Reported Methods

  • Patent literature describes preparation of related 1-aryl-3,4-dihydro-1H-naphthalene-2-ones (tetralones), which share structural similarity with dihydrobenzopyranones, via refluxing epoxides in benzene with lithium reagents. These methods highlight industrially scalable routes for aryl-substituted dihydroheterocycles.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Temperature/Time Yield/Outcome Reference
Hydrogenation of benzopyran ester 10% Pd-C in AcOH 70 °C, 4 h Intermediate hydroxy compound
Reduction with LiAlH4 LiAlH4 in anhydrous ether 5–10 °C, 2.5 h Hydroxy-substituted dihydrobenzopyran (21% yield)
Acylation with acyl chloride Acyl chloride, triethylamine in THF 0–5 °C, 0.5 h Acylated benzopyran derivatives
Esterification with fuming nitric acid Fuming HNO3 in acetic anhydride Low temperature Nitrate esters
Glycidylation with epihalohydrin Epihalohydrin, base Not specified Epoxides
Amination of epoxides Appropriate amines Not specified Aminated dihydrobenzopyrans
One-pot Biginelli condensation Aldehyde, β-keto ester, urea, (CH3)3SiO3SCF3.SiO2 Microwave, 100 °C, 45 min Dihydropyrimidinones (high yields)
Industrial epoxide reflux Epoxides refluxed in benzene with lithium reagents Reflux, time not specified 1-Aryl-3,4-dihydro-1H-naphthalene-2-one

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of Lewis acids like aluminum chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.

    Substitution: Aluminum chloride in dichloromethane at 0°C to 25°C.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzopyranones depending on the electrophile used.

Scientific Research Applications

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Substituent Variations in Benzopyranone Derivatives

The target compound’s 3-methoxyphenyl group distinguishes it from other benzopyranone derivatives. Key analogs include:

Compound Name Molecular Formula Substituents Key Properties/Activities References
3,4-Dihydro-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (R/S-DHD) C₁₅H₁₂O₄ 4-hydroxyphenyl Estrogenic activity, microbial metabolism
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one C₁₀H₁₀O₃ 8-hydroxy, 3-methyl Noted in spectral databases
3-Butyl-3,4-dihydro-1H-2-benzopyran-1-one C₁₃H₁₆O₂ 3-butyl Physicochemical data available
Bis-(1H-2-benzopyran-1-one) derivatives Variable Dimeric structures Antimicrobial, analgesic activities

Key Observations :

  • Antimicrobial Potential: Bis-benzopyranone derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s methoxyphenyl group could contribute to similar effects if tested .

Biological Activity

1H-2-Benzopyran-1-one, 3,4-dihydro-3-(3-methoxyphenyl)-, commonly referred to as a derivative of benzopyran, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H14O5
  • Molecular Weight : 286.2794 g/mol
  • CAS Number : 21499-23-0
  • Structure : The compound features a benzopyran core with a methoxyphenyl substituent at the 3-position and hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of 1H-2-benzopyran-1-one exhibit significant antioxidant properties. The presence of hydroxyl groups enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that the compound could reduce oxidative stress markers in cellular models, suggesting its potential in mitigating oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Gastroprotective Effects

A notable study investigated the gastroprotective effects of related benzopyran derivatives. It was found that modifications to the benzopyran structure could enhance protective activity against stress-induced gastric ulcers in rodent models. The structural integrity of the benzopyran core was essential for maintaining this activity .

Study on Structural Modifications

In a comparative study involving various derivatives of 1H-2-benzopyran-1-one, it was observed that certain modifications significantly influenced biological activity. For instance:

  • Acetylation at specific positions led to decreased activity.
  • Conversion of carboxyl groups to amides resulted in enhanced activity and toxicity .

Clinical Relevance

The pharmacological profile of this compound suggests potential applications in treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and gastric ulcers. Further clinical trials are necessary to establish efficacy and safety in human populations.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines; NF-kB suppression
GastroprotectiveProtection against gastric ulcers via structural integrity

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-(3-methoxyphenyl)-dihydroisocoumarin derivatives?

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy group position on the phenyl ring) and stereochemistry. ¹H and ¹³C NMR can resolve diastereotopic protons near stereogenic centers (e.g., C3 in dihydroisocoumarins) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. For example, derivatives with molecular weights ~286–314 g/mol (e.g., C16H14O5 or C18H18O5) should align with calculated exact masses .
  • X-ray Crystallography : To resolve ambiguous stereochemistry or confirm solid-state conformation .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use NIOSH-approved respirators (e.g., P95 for particulates) and gloves (nitrile or neoprene) to avoid skin contact. Avoid dust formation during weighing .
  • Storage : Stable under inert atmospheres (N2/Ar) at 2–8°C. Monitor for decomposition via TLC or HPLC, as stability data under extreme conditions (e.g., light, humidity) are unavailable .

Q. How can the purity of this compound be assessed?

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for quantification.
  • Melting Point Analysis : Compare experimental values (e.g., 167–168°C for analogs) with literature data to detect impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of the (3R)-configured dihydroisocoumarin be optimized?

  • Method : Condense substituted homophthalic acids with acyl chlorides, followed by enantioselective reduction. For example, TarB-NO2/LiBH4 achieves 80% enantiomeric excess (ee) in related compounds .
  • Challenges : Competing racemization during saponification; optimize reaction temperature (<0°C) and solvent (THF) to preserve stereochemistry .

Q. What strategies validate the biological activity of 3-(3-methoxyphenyl) derivatives?

  • Antifungal Assays : Test against Candida albicans or Aspergillus niger using broth microdilution (MIC50). Derivatives with hydroxyl or bulky substituents show enhanced activity .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6,7-dimethoxy vs. 8-hydroxy substitutions) to identify pharmacophores. For example, methoxy groups at C6/C7 increase lipophilicity and membrane penetration .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict ¹H/¹³C NMR shifts and compare with experimental data.
  • Isotopic Labeling : Introduce ²H or ¹³C labels to distinguish overlapping signals in crowded regions (e.g., aromatic protons) .

Q. What analytical methods detect decomposition products under oxidative stress?

  • LC-QTOF-MS : Perform forced degradation studies (e.g., H2O2 exposure) to identify oxidation byproducts (e.g., quinone derivatives).
  • Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate degradation peaks from the parent compound .

Data Gaps and Contradictions

Q. Why are toxicity data limited for this compound?

  • Most studies focus on synthesis and bioactivity, not toxicology. Address this by conducting in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in silico predictions (e.g., ProTox-II) .

Q. How does the 3-methoxyphenyl substituent affect solubility vs. 4-methoxy analogs?

  • Solubility Analysis : Use shake-flask methods with HPLC quantification. The 3-methoxy isomer may exhibit lower aqueous solubility due to steric hindrance, while 4-methoxy derivatives have higher symmetry and crystallinity .

Methodological Recommendations

Q. Stereochemical Analysis of Dihydroisocoumarins

  • Circular Dichroism (CD) : Assign absolute configuration (R/S) by comparing experimental CD spectra with computed ECD curves (e.g., TDDFT) .

Q. Scaling Up Synthesis for Pharmacological Studies

  • Flow Chemistry : Improve yield and reduce racemization by optimizing residence time and catalyst loading (e.g., immobilized lipases for kinetic resolution) .

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